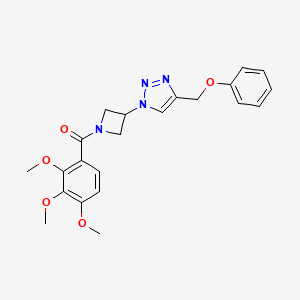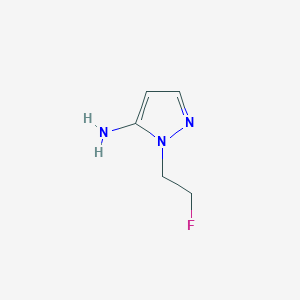
1-(2-fluoroethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s uses and applications would also be discussed.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve discussing the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing any known chemical reactions that the compound undergoes, including the reaction conditions and products. The compound’s reactivity and stability would also be discussed.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile and Regioselective Synthesis of Substituted 1H-Pyrazolo[3,4-b]quinolines : The study explores the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines. These compounds are noted for their high-fluorescence intensity and potential use in organic light-emitting diodes. The method provides a regioselective approach, yielding desired isomers with good selectivity and efficiency. The influence of fluorine-containing substituents on the parameters of these compounds is also examined, highlighting their impact on electronic properties like HOMO and LUMO levels (Szlachcic et al., 2017).
Synthesis of Fluorocontaining Derivatives of Pyrazolo[3,4-d]pyrimidines : This research involves the synthesis of fluorocontaining substituted amides and dihydropyrazolo[3,4-d]pyrimidines, demonstrating the versatility of 1H-pyrazol-5-amines in creating various fluorine-containing compounds. The work offers insights into the structural variation and potential application areas of these derivatives (Eleev, Kutkin, & Zhidkov, 2015).
Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : This paper focuses on the synthesis and structural analysis of pyrazole derivatives with potential biological activities against conditions like breast cancer and microbes. The study underscores the significance of pyrazole derivatives in pharmacological research, providing a foundation for future drug development and therapeutic interventions (Titi et al., 2020).
Applications in Catalysis and Polymerization
(Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes as Catalysts : This research explores the use of pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study highlights the potential of these complexes in polymer chemistry, particularly in producing poly(cyclohexene carbonate) and cyclohexene carbonate under relatively low CO2 pressures and solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).
Safety And Hazards
This would involve discussing any known safety hazards associated with the compound, such as its toxicity, flammability, or environmental impact. Proper handling and disposal procedures would also be discussed.
Direcciones Futuras
This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVCCYGOGHEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-1H-pyrazol-5-amine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
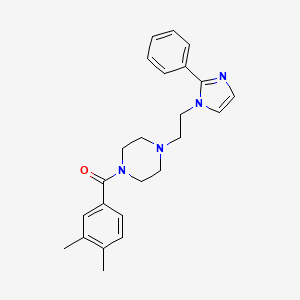
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)
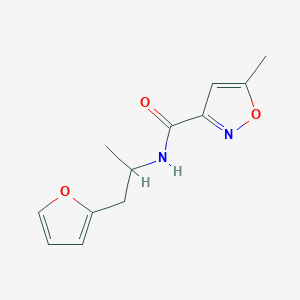

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

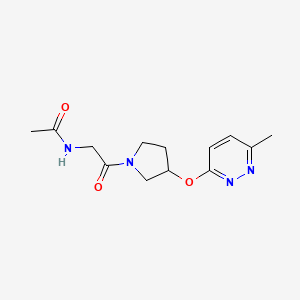
![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)
